molecular formula C20H21NO4 B6135148 (2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone

(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone

Cat. No.: B6135148
M. Wt: 339.4 g/mol
InChI Key: SZZYZVFMFXNKSG-UHFFFAOYSA-N
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Description

(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with 4-(pyrrolidine-1-carbonyl)benzaldehyde under acidic or basic conditions. This reaction is followed by a series of purification steps, including recrystallization and chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, industrial methods often incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of (2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.

    Dimethoxyphenyl derivatives: Compounds with similar aromatic structures, such as 2,5-dimethoxybenzaldehyde.

Uniqueness

(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone is unique due to its combination of aromatic and heterocyclic structures. This dual functionality allows for a wide range of chemical modifications and applications, distinguishing it from other compounds with simpler structures.

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-[4-(pyrrolidine-1-carbonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-24-16-9-10-18(25-2)17(13-16)19(22)14-5-7-15(8-6-14)20(23)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZYZVFMFXNKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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